molecular formula C8H4F3N3O2 B1532520 4-Azido-2-trifluoromethylbenzoic acid CAS No. 2279124-17-1

4-Azido-2-trifluoromethylbenzoic acid

Cat. No.: B1532520
CAS No.: 2279124-17-1
M. Wt: 231.13 g/mol
InChI Key: RIIGSRUFQCYDIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azido-2-trifluoromethylbenzoic acid is a useful research compound. Its molecular formula is C8H4F3N3O2 and its molecular weight is 231.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

4-Azido-2-trifluoromethylbenzoic acid, while not directly referenced in the available literature, is related to compounds that serve as intermediates in chemical synthesis and photoaffinity labeling. For example, a novel photoactive benzoic acid derivative, 4-Azido-2-hydroxybenzoic acid (4-AzHBA), was synthesized and utilized as a photoprobe to identify the phenol binding site of UDP-glucuronosyltransferases (UGTs), highlighting the utility of azido compounds in enzyme research (Xiong et al., 2006). This demonstrates the potential of azido compounds for probing molecular interactions and enzyme functionalities.

Coordination Chemistry and Material Science

Azido compounds, including derivatives similar to this compound, are significant in the preparation of coordination polymers and metal complexes. For instance, azido-copper coordination polymers exhibit variant magnetic properties, suggesting applications in magnetic materials and molecular electronics (Liu et al., 2017). These findings underscore the versatility of azido compounds in creating novel materials with distinct magnetic and structural properties.

Bioconjugation and Drug Development

Azido groups are pivotal in bioconjugation techniques, such as in the strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which facilitate the development of bioorthogonal labeling strategies for studying biological systems in vivo. These reactions have been utilized for glycoconjugate biosynthesis, demonstrating the utility of azido groups in the development of therapeutic agents and diagnostic tools (Mbua et al., 2011). This highlights the role of azido compounds in advancing drug development and molecular biology research.

Sensing and Detection

Azido-functionalized materials have been explored for their sensing capabilities, particularly in the development of chemical gas sensors. For instance, azidobenzoic acid-modified black phosphorus nanosheets have shown promising applications in gas sensing, indicating the potential of azido derivatives in environmental monitoring and safety applications (Qian et al., 2021). This demonstrates the utility of azido compounds in the fabrication of sensitive and stable sensing platforms.

Mechanism of Action

: Chourasiya, S. S., Kathuria, D., Kumar, V., & Ranbhan, K. J. (2024). Mutagenic Azido Impurities in Drug Substances: A Perspective. Therapeutic Innovation & Regulatory Science, 18. Link : Genome-Wide Analysis of the Auxin/Indoleacetic Acid (Aux/IAA) Family in Saccharum spontaneum. International Journal of Molecular Sciences, 25(13), 7473. Link : Assembly of SARS-CoV-2 nucleocapsid protein with nucleic acid. Nucleic Acids Research, 52(11), 6647-6660. Link : BOC Sciences. 4-Azido-2-(trifluoromethyl)benzoic Acid. Link : MilliporeSigma. 4-Fluoro-2-(trifluoromethyl)benzoic acid. Link : MilliporeSigma. 4-(Trifluoromethyl)benzoic acid. Link

Properties

IUPAC Name

4-azido-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)6-3-4(13-14-12)1-2-5(6)7(15)16/h1-3H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIGSRUFQCYDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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